Home > Products > Screening Compounds P35979 > 2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile
2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile -

2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile

Catalog Number: EVT-5634219
CAS Number:
Molecular Formula: C20H11Cl2N3O
Molecular Weight: 380.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile

Compound Description: This compound, denoted as compound 5 in the source paper, is a dichlorophenylacrylonitrile derivative. It demonstrated a growth inhibition GI50 value of 0.56 ± 0.03 μM and a 260-fold selectivity for the MCF-7 breast cancer cell line.

Relevance: This compound shares the core heteroarylacrylonitrile structure with 2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile. The key structural differences lie in the aryl substituent (3,4-dichlorophenyl vs. 5-(2,5-dichlorophenyl)-2-furyl) and the choice of heteroaryl ring (pyrrole vs. benzimidazole).

(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile

Compound Description: This dichlorophenylacrylonitrile derivative, referred to as compound 6 in the source paper, exhibited a growth inhibition GI50 of 0.127 ± 0.04 μM and a 260-fold selectivity for the MCF-7 breast cancer cell line.

(Z)-2-(2,6-dichloro-3-nitrophenyl)-3-(2-nitrophenyl)acrylonitrile & (Z)-2-(2,6-dichloro-3-nitrophenyl)-3-(3-nitrophenyl)acrylonitrile

Compound Description: These compounds, denoted as compounds 26 and 27 respectively in the source paper, are dichlorophenylacrylonitriles bearing nitro substituents. They are mentioned within a study exploring structure-activity relationships of dichlorophenylacrylonitriles.

Relevance: These compounds fall under the category of dichlorophenylacrylonitriles, sharing the acrylonitrile moiety with 2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile. The main distinctions reside in the position of chlorine atoms on the phenyl ring (2,6 vs. 2,5 within the 5-(2,5-dichlorophenyl)-2-furyl substituent) and the presence of nitro groups on both the phenyl and the 3-position substituent.

(Z)-2-(3-amino-2,6-dichlorophenyl)-3-(2-aminophenyl)acrylonitrile & (Z)-2-(3-amino-2,6-dichlorophenyl)-3-(3-aminophenyl)acrylonitrile

Compound Description: These compounds, designated as compounds 29 and 30 in the source paper, are dichlorophenylacrylonitriles containing amino groups. They were found to be more potent than their nitro-substituted counterparts, with GI50 values of 2.8 ± 0.03 μM for both compounds against the MCF-7 cell line.

Relevance: These compounds are dichlorophenylacrylonitriles, linking them to 2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile. They are differentiated by the position of chlorine atoms on the phenyl ring (2,6 vs. 2,5 within the 5-(2,5-dichlorophenyl)-2-furyl substituent) and the presence of amino groups on both the phenyl ring and the 3-position substituent.

(Z)-3-(5-bromo-1H-pyrrol-2-yl)-2-(3,4-dichlorophenyl)acrylonitrile

Compound Description: This compound, designated as compound 18 in the source paper, is a dichlorophenylacrylonitrile derivative containing a bromine substituent on the pyrrole ring. It exhibited a 3-fold enhancement in solubility compared to its non-brominated analog.

Relevance: Structurally, this compound shares the heteroarylacrylonitrile core with 2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile. The differences lie in the aryl substituent (3,4-dichlorophenyl vs. 5-(2,5-dichlorophenyl)-2-furyl), the heteroaryl ring (pyrrole vs. benzimidazole), and the presence of a bromine substituent on the pyrrole ring.

(Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile & (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide

Compound Description: These compounds, identified as compounds 35 and 38 respectively in the source paper, are dichlorophenylacrylonitriles featuring 4-aminophenyl substituents. They displayed significant potency against the MCF-7 cell line, with GI50 values of 0.030 ± 0.014 μM and 0.034 ± 0.01 μM, respectively. Compound 38 also exhibited sub-micromolar potency against a panel of other cancer cell lines.

Relevance: Both compounds share the acrylonitrile motif with 2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile, classifying them as dichlorophenylacrylonitriles. The key distinctions are the specific arrangement of chlorine atoms on the phenyl ring (3,4 vs. 2,5 within the 5-(2,5-dichlorophenyl)-2-furyl substituent) and the presence of a 4-aminophenyl group at the 3-position instead of a heteroaryl substituent.

Properties

Product Name

2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile

Molecular Formula

C20H11Cl2N3O

Molecular Weight

380.2 g/mol

InChI

InChI=1S/C20H11Cl2N3O/c21-13-5-7-16(22)15(10-13)19-8-6-14(26-19)9-12(11-23)20-24-17-3-1-2-4-18(17)25-20/h1-10H,(H,24,25)/b12-9-

InChI Key

QBVZGXUTVCTABJ-XFXZXTDPSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.